molecular formula C17H12F3N3O2S B11613546 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

Cat. No.: B11613546
M. Wt: 379.4 g/mol
InChI Key: IZTRJTKDOYEIFN-UHFFFAOYSA-N
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Description

8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one is a complex organic compound that belongs to the class of triazino-benzothiazole derivatives

Preparation Methods

The synthesis of 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of N-{[6-substituted-1,3-benzothiazol-2-yl) amino]carbonothioyl}-2/4-substituted benzamides under reflux conditions in n-butanol . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors in the central nervous system, leading to its observed anticonvulsant and analgesic activities .

Comparison with Similar Compounds

Similar compounds include other triazino-benzothiazole derivatives, such as 8-substituted-4-(2/4-substituted phenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2-thiones . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and chemical properties. The unique combination of the methoxy, phenyl, and trifluoromethyl groups in 8-methoxy-2-phenyl-2-(trifluoromethyl)-2,3-dihydro-4H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one contributes to its distinct pharmacological profile and makes it a valuable compound for further research and development.

Properties

Molecular Formula

C17H12F3N3O2S

Molecular Weight

379.4 g/mol

IUPAC Name

8-methoxy-2-phenyl-2-(trifluoromethyl)-3H-[1,3,5]triazino[2,1-b][1,3]benzothiazol-4-one

InChI

InChI=1S/C17H12F3N3O2S/c1-25-11-7-8-12-13(9-11)26-15-22-16(17(18,19)20,21-14(24)23(12)15)10-5-3-2-4-6-10/h2-9H,1H3,(H,21,24)

InChI Key

IZTRJTKDOYEIFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N3C(=O)NC(N=C3S2)(C4=CC=CC=C4)C(F)(F)F

Origin of Product

United States

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